

Application Notes and Protocols: Investigating BRD9 with the Chemical Probe LP99

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Compound of Interest

Compound Name: (2S,3R)-LP99

Cat. No.: B10814352

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Introduction

Bromodomain-containing protein 9 (BRD9) is a key epigenetic "reader" protein and a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.^{[1][2]} By recognizing acetylated lysine residues on histones, BRD9 plays a crucial role in regulating gene expression, chromatin structure, and DNA repair.^[3] Its dysregulation is implicated in several diseases, including various cancers like synovial sarcoma and acute myeloid leukemia, making it a compelling target for therapeutic development.^{[1][3]}

This document provides detailed application notes and protocols for utilizing the chemical probe LP99 to investigate the biological functions of BRD9. LP99 was the first potent and selective inhibitor developed for the bromodomains of BRD9 and the closely related BRD7, making it a foundational tool for researchers in epigenetics and drug discovery.^{[4][5]}

Clarification of Stereoisomers: The Active Probe and the Negative Control

It is critical to distinguish between the two enantiomers of LP99. The biological activity resides entirely in one stereoisomer:

- (2R,3S)-LP99: This is the potent and active inhibitor of BRD9. Throughout this document, "LP99" will refer to this active enantiomer.
- **(2S,3R)-LP99**: This enantiomer is inactive and shows no detectable binding to BRD9.^{[6][7]} It serves as an ideal negative control for experiments to ensure that observed cellular effects

are due to specific inhibition of BRD9 and not off-target or compound-specific artifacts.

Quantitative Data Presentation

The efficacy and selectivity of LP99 have been characterized using various biochemical and cellular assays. The data below is for the active (2R,3S)-LP99 enantiomer.

Table 1: In Vitro Binding Affinity and Thermodynamics

| Target | Parameter | Value | Assay |
|--------|----------------|------------------------------|--|
| BRD9 | K _d | 99 nM | Isothermal Titration Calorimetry (ITC) |
| | ΔH | -11.0 kcal mol ⁻¹ | Isothermal Titration Calorimetry (ITC) |
| | TΔS | -2.0 kcal mol ⁻¹ | Isothermal Titration Calorimetry (ITC) |

| BRD7 | K_d | 909 nM | Isothermal Titration Calorimetry (ITC) |

Data sourced from references[4][8][9].

Table 2: Cellular Activity and Selectivity

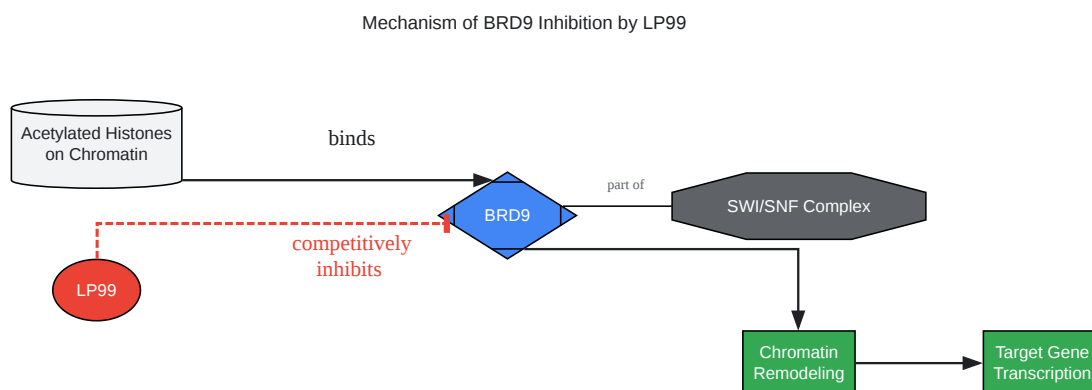
| Assay Type | Parameter | Value | Cell Line | Notes |
|-------------|------------------|-------------|-----------|---|
| HT-FRET | IC ₅₀ | 325 nM | - | Measures displacement of a fluorescently labeled ligand from the BRD9 bromodomain. |
| BRET | IC ₅₀ | Low μ M | HEK293 | Measures disruption of BRD9-histone interaction in live cells. [4] [10] |
| FRAP | Effective Conc. | 0.8 μ M | U2OS | Concentration that disrupts BRD9-chromatin interaction in live cells. [4] [6] |
| Selectivity | ΔT_m | <1 °C | - | Tested against 48 human bromodomains at 10 μ M via DSF; only BRD7/9 showed significant stabilization. [4] |

| Cytotoxicity | Non-toxic Conc. | <33 μ M | U2OS | Assessed after 24 and 72 hours of treatment.
[\[4\]](#)[\[11\]](#) |

Data sourced from references[\[4\]](#)[\[6\]](#)[\[10\]](#)[\[11\]](#).

Mechanism of Action and Signaling

BRD9, as part of the SWI/SNF complex, binds to acetylated histones to remodel chromatin and regulate gene transcription. LP99 acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of BRD9's bromodomain, thereby displacing it from chromatin and modulating the expression of target genes, such as the pro-inflammatory cytokine IL-6.^{[4][7][12]}



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BRD9 inhibition by the chemical probe LP99.

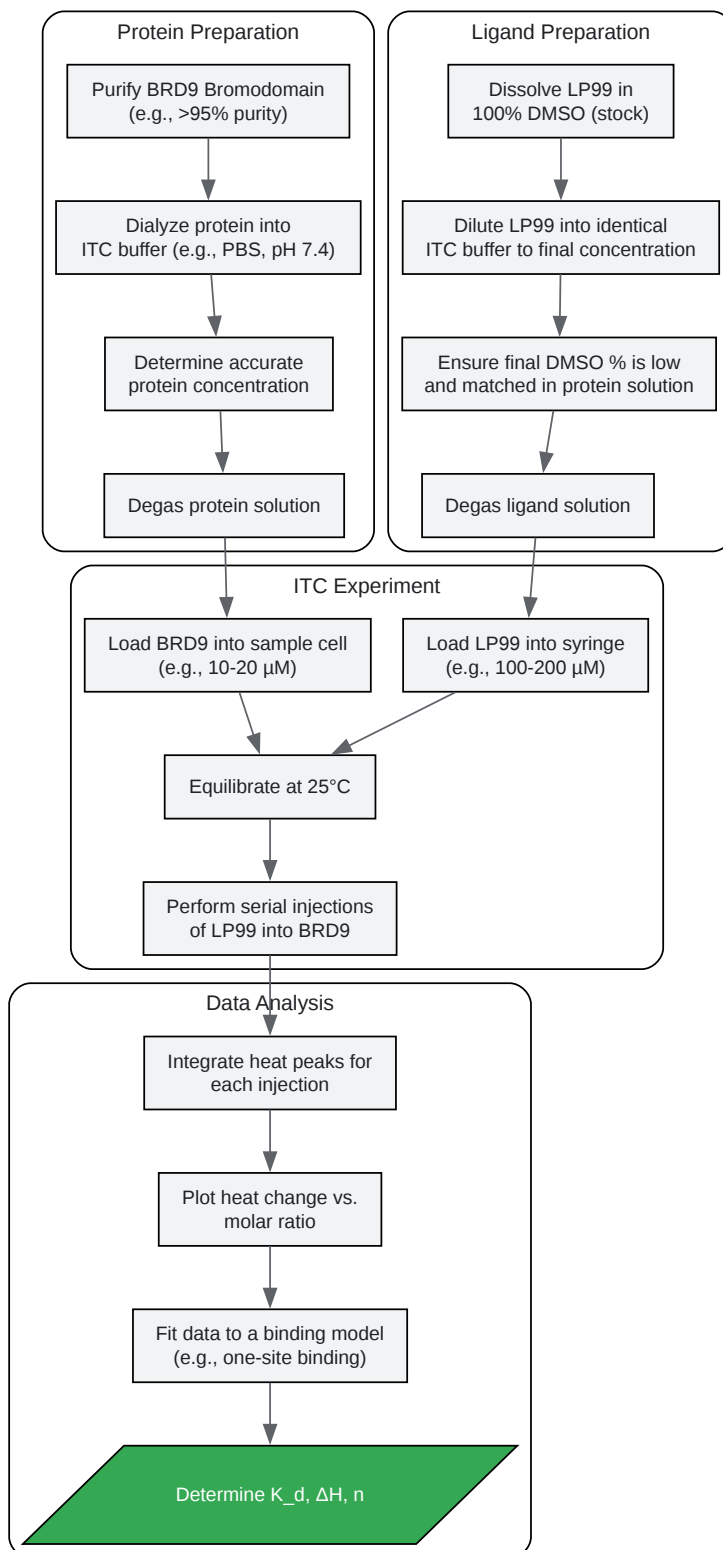
Experimental Protocols and Workflows

Detailed methodologies for key experiments are provided below. For all cellular assays, it is recommended to run parallel experiments with the inactive **(2S,3R)-LP99** enantiomer as a negative control.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing precise determination of binding affinity (K_d), enthalpy (ΔH), and stoichiometry.^[13]

Isothermal Titration Calorimetry (ITC) Workflow

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Workflow for Isothermal Titration Calorimetry (ITC).

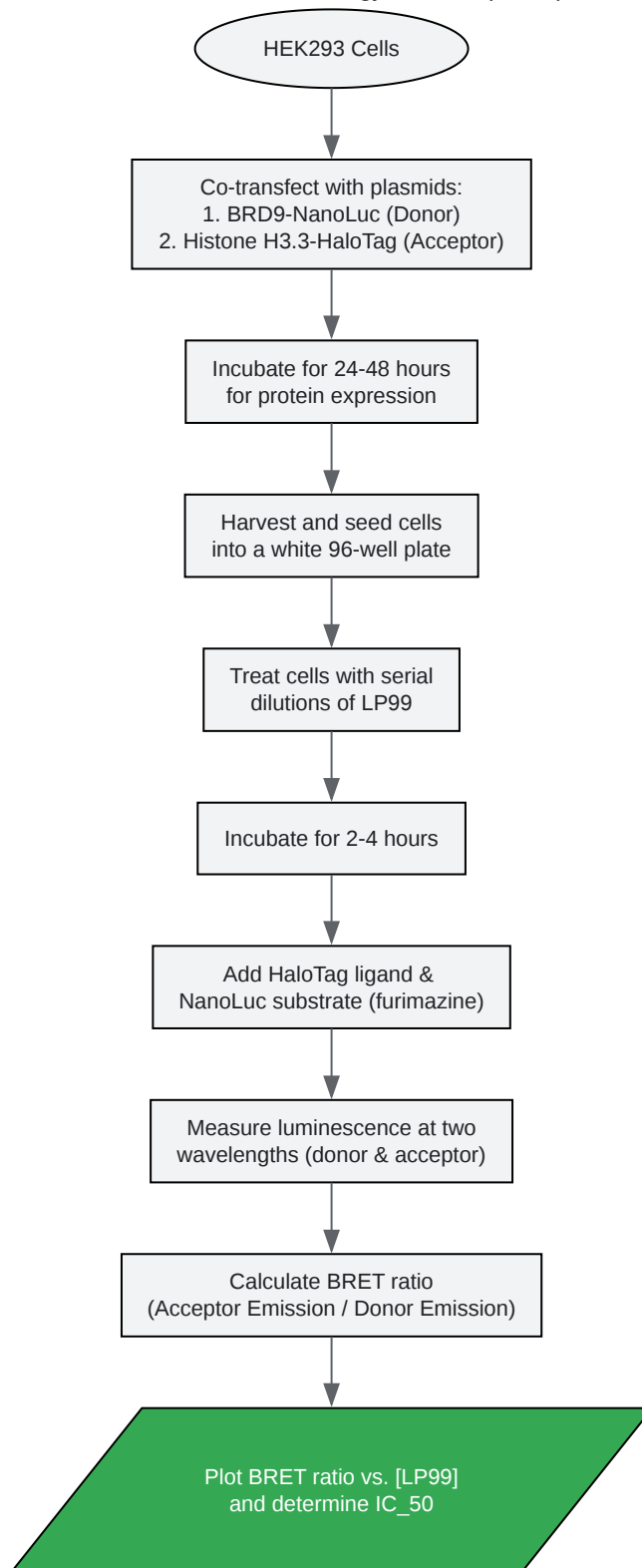
Methodology:

- Reagent Preparation:
 - Prepare purified BRD9 bromodomain protein (typically 10-20 μM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
 - Prepare LP99 (typically 100-200 μM) in the identical buffer. Ensure the final concentration of solvent (e.g., DMSO) is low (<2%) and matched between the protein and ligand solutions.
 - Thoroughly degas both solutions before use.[\[13\]](#)
- ITC Instrument Setup:
 - Set the experimental temperature, typically to 25°C.
 - Load the BRD9 protein solution into the sample cell.
 - Load the LP99 solution into the injection syringe.
- Titration:
 - Perform an initial small injection (e.g., 0.5 μL) to remove any material from the syringe tip, and discard this data point.
 - Execute a series of 20-30 injections (e.g., 1-2 μL each) of LP99 into the protein solution, with sufficient time between injections for the signal to return to baseline.
- Data Analysis:
 - Integrate the raw data (heat change per injection) to generate a binding isotherm.
 - Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).[\[7\]](#)

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a proximity-based method used to measure protein-protein interactions in living cells. It is used here to quantify the ability of LP99 to disrupt the interaction between BRD9 and histones.[\[4\]](#)[\[9\]](#)

Bioluminescence Resonance Energy Transfer (BRET) Workflow

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Workflow for the BRD9-Histone BRET Assay.

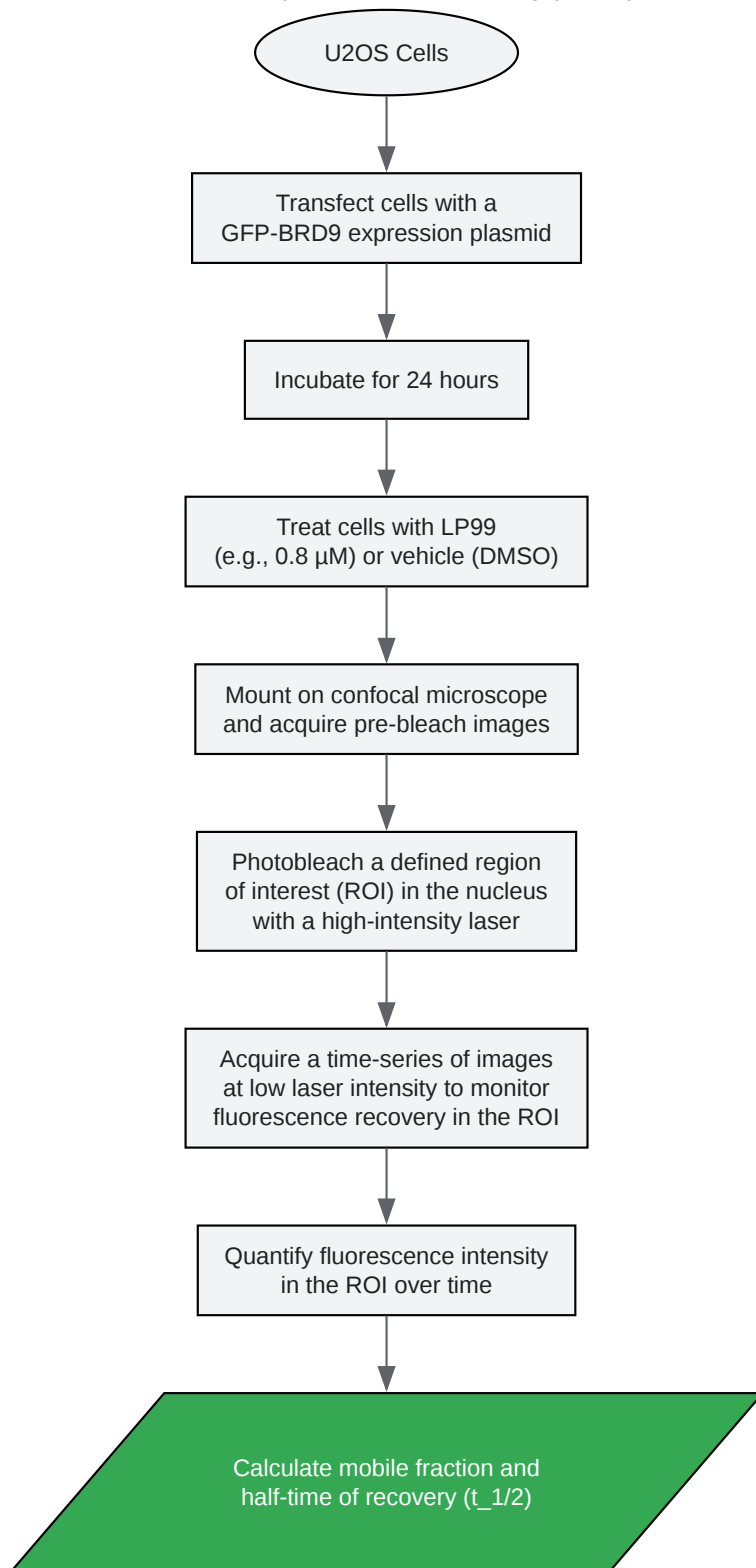
Methodology:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS.
 - Co-transfect cells with two plasmids: one encoding a BRD9-NanoLuc luciferase fusion protein (donor) and another encoding a Histone H3.3-HaloTag fusion protein (acceptor).^[9]
- Assay Procedure:
 - 24-48 hours post-transfection, harvest the cells and seed them into a white, 96-well microplate.
 - Add the fluorescent HaloTag ligand and incubate to allow labeling of the acceptor protein.
 - Treat the cells with a range of LP99 concentrations and incubate for 2-4 hours.
 - Add the NanoLuc substrate (e.g., furimazine) to all wells.^[9]
- Data Acquisition and Analysis:
 - Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc donor and one for the HaloTag acceptor.
 - Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
 - Plot the BRET ratio against the logarithm of LP99 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Fluorescence Recovery After Photobleaching (FRAP) Protocol

FRAP is a live-cell imaging technique used to measure the dynamics of protein mobility. It can effectively demonstrate that LP99 displaces BRD9 from chromatin, leading to a more mobile, less chromatin-bound protein population.^{[4][5]}

Fluorescence Recovery After Photobleaching (FRAP) Workflow

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